![molecular formula C17H16O B11951530 1,5-Diphenylpent-4-en-1-one CAS No. 4746-09-2](/img/structure/B11951530.png)
1,5-Diphenylpent-4-en-1-one
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Overview
Description
1,5-Diphenylpent-4-en-1-one is an organic compound with the molecular formula C17H16O. It is also known as cinnamylacetophenone. This compound is characterized by its structure, which includes a pent-4-en-1-one backbone with phenyl groups attached at the 1 and 5 positions. It is a member of the chalcone family, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
1,5-Diphenylpent-4-en-1-one can be synthesized through several methods. One common synthetic route involves the Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone in the presence of a base such as sodium hydroxide. The reaction typically takes place in an ethanol-water mixture at room temperature, yielding the desired product after purification .
Chemical Reactions Analysis
1,5-Diphenylpent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone group to an alcohol or other reduced forms.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Synthesis and Catalysis
1,5-Diphenylpent-4-en-1-one is often utilized in synthetic organic chemistry as a precursor for various derivatives. It can be synthesized through methods such as the Mukaiyama aldol reaction and other catalytic processes. For instance, a study demonstrated the use of Cu(II)-tyrosinase as a catalyst in the grindstone method to synthesize derivatives with high yields under mild conditions . The ability to produce these compounds efficiently makes them valuable in the development of fine chemicals.
Insecticidal Properties
One of the most notable applications of this compound is its effectiveness as a larvicidal agent. Research has shown that derivatives of this compound exhibit significant toxicity against mosquito larvae, particularly Culex quinquefasciatus. In a study assessing larvicidal activity, one derivative (compound 1i ) demonstrated an LD50 of 28.5 µM, outperforming traditional insecticides like temephos and permethrin . This highlights its potential as an environmentally friendly alternative to conventional chemical insecticides.
Growth Regulation in Larvae
The same study also explored the impact of compound 1i on larval growth regulation. The results indicated a growth inhibition score of 41.36%, with significant effects on larval weight and eclosion rates . Such findings suggest that this compound could be developed into a biocontrol agent for mosquito populations, contributing to integrated pest management strategies.
Medicinal Chemistry
In medicinal chemistry, compounds related to this compound have been investigated for their potential therapeutic effects. The structural features of these compounds allow for modifications that can enhance their biological activities. For example, β-amino ketones derived from this compound have shown promising medicinal properties . The exploration of these derivatives could lead to the development of new drugs targeting various diseases.
Environmental Applications
The environmental implications of using this compound derivatives are significant. Given the increasing concerns over the toxicity of synthetic insecticides to non-target organisms and the development of resistance among pests, compounds like this compound offer a greener alternative . Their effectiveness against mosquito larvae without harming aquatic ecosystems positions them as potential candidates for sustainable pest control solutions.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 1,5-diphenylpent-4-en-1-one is primarily related to its ability to interact with biological targets such as enzymes and receptors. For example, it has been shown to inhibit certain enzymes involved in inflammation and cancer progression. The molecular targets and pathways involved include inhibition of cyclooxygenase (COX) enzymes and modulation of signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
1,5-Diphenylpent-4-en-1-one can be compared with other chalcones and related compounds:
1,5-Diphenylpent-2-en-4-yn-1-one: Similar structure but with an additional triple bond, leading to different reactivity and applications.
1,5-Diphenyl-1,4-pentadien-3-one: Contains a conjugated diene system, which affects its chemical properties and biological activities.
Cinnamylacetophenone: Another name for this compound, highlighting its structural relationship to cinnamaldehyde and acetophenone.
These compounds share some similarities in their chemical behavior and applications but differ in specific reactivities and biological activities, making each unique in its own right.
Biological Activity
1,5-Diphenylpent-4-en-1-one is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, particularly in pest control and medicinal chemistry.
Chemical Structure and Properties
This compound features a conjugated system that enhances its reactivity and biological activity. The compound can be represented as follows:
This structure allows for interactions with various biological targets, making it a candidate for further research into its therapeutic potential.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies. Key findings include:
- Larvicidal Activity : Research has shown that derivatives of this compound exhibit significant larvicidal effects against mosquito larvae, specifically Culex quinquefasciatus. For instance, compound 1i demonstrated an LD50 of 28.5 µM, outperforming conventional insecticides like permethrin (54.6 µM) and temephos (37.9 µM) .
- Antifeedant Properties : While exhibiting strong larvicidal activity, some derivatives showed low toxicity to non-target organisms such as the fish Oreochromis mossambicus, indicating a favorable safety profile for ecological applications .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The compound's ketone group can participate in nucleophilic addition reactions, while the phenyl groups can engage in π-π interactions with aromatic residues in proteins. This interaction modulates the activity of enzymes and other biological molecules .
- Structure-Activity Relationships (SAR) : Studies have indicated that modifications to the amine groups attached to the core structure significantly affect the biological activity of the derivatives. This suggests that careful structural optimization could enhance efficacy .
Case Studies
Several studies have documented the efficacy of this compound and its derivatives:
Table 1: Biological Activity of Selected Derivatives
Compound | LD50 (µM) | Activity Type | Target Organism |
---|---|---|---|
1i | 28.5 | Larvicidal | Culex quinquefasciatus |
Permethrin | 54.6 | Larvicidal | Culex quinquefasciatus |
Temephos | 37.9 | Larvicidal | Culex quinquefasciatus |
1i | N/A | Antifeedant | Oreochromis mossambicus |
This table summarizes key findings regarding the larvicidal and antifeedant properties of various compounds derived from this compound.
Properties
CAS No. |
4746-09-2 |
---|---|
Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1,5-diphenylpent-4-en-1-one |
InChI |
InChI=1S/C17H16O/c18-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-7,9-13H,8,14H2 |
InChI Key |
FZVGNXFZRZIAKO-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CCC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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